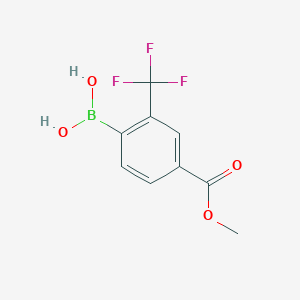

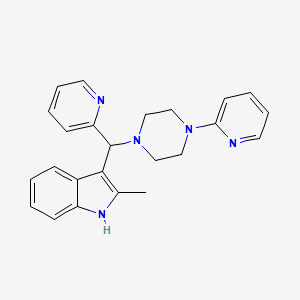

![molecular formula C13H19NO2 B3011429 Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate CAS No. 2311933-57-8](/img/structure/B3011429.png)

Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as azabicycloalkane amino acids and their derivatives. These compounds are of interest due to their potential as peptidomimetics and their ability to access chemical space complementary to piperidine ring systems .

Synthesis Analysis

The synthesis of related compounds involves efficient and scalable routes, as seen in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate . These syntheses often start from commercially available precursors and involve steps such as cyclopropanation, epimerization, hydrolysis, and Michael addition . The synthesis routes are designed to be stereoselective and can be adjusted to obtain specific stereoisomers .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis . For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was found to have a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring, with diastereomers present in a 1:1 ratio in the crystal .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for achieving the desired stereochemistry and functional group placement. For instance, the stereoselectivity of the cyclopropanation step can be controlled by the functional group at C-α . Additionally, the synthesis of azabicyclo[X.Y.0]alkane amino acids involves steps like Michael addition and hydrogenolysis to produce the fused ring system .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their rigid structures, which make them suitable as dipeptide mimetics for structure-activity studies in drug discovery . The crystalline properties, such as space group and density, are determined through X-ray diffraction analysis, providing insights into the compound's solid-state characteristics .

Aplicaciones Científicas De Investigación

Synthesis of Trans-4-Triazolyl-Substituted 3-Hydroxypiperidines

The compound tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, closely related to tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, has been synthesized for the creation of substituted piperidines. This synthesis involves regioselective ring-opening and is significant for preparing 1,2,3-triazoles through 1,3-dipolar cycloaddition reactions (Harmsen et al., 2011).

Scalable Synthesis of Enantiomerically Pure Compounds

An innovative approach was developed for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This method involved significant improvements over traditional routes, such as an epimerization/hydrolysis step to avoid tedious purification (Maton et al., 2010).

Synthesis of Conformationally Constrained Amino Acids

Research describes the synthesis of a glutamic acid analogue from L-serine, leading to the production of tert-butyl 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]-2-heptene-1-carboxylate, a compound structurally similar to tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate. This work is pivotal for understanding the synthesis of conformationally constrained amino acids (Hart & Rapoport, 1999).

Development of Bifunctional Compounds

Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound, was synthesized through two efficient routes. This compound, related in structure to tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, is useful for selective derivation on azetidine and cyclobutane rings, offering novel compounds for chemical research (Meyers et al., 2009).

Synthesis of Piperidine Derivatives

Intramolecular nucleophilic opening of the oxirane ring in a related compound led to the synthesis of tert-butyl (3aR,7aS)-3a-hydroxyhexahydrofuro[2,3-c]pyridine-6(2H)-carboxylate. This process highlights the potential for creating diverse piperidine derivatives, which is essential for expanding the scope of organic synthesis (Moskalenko & Boev, 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-5-13-8-10(9-13)6-7-14(13)11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCDSWZCLUINMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2CC1(C2)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

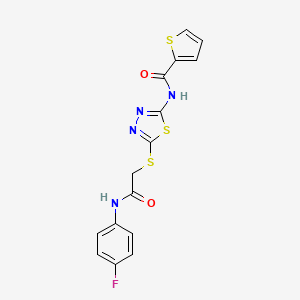

![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3011346.png)

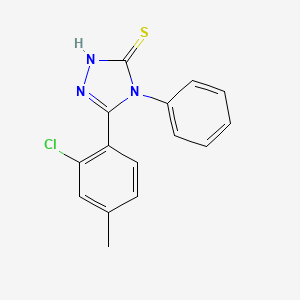

![2-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B3011348.png)

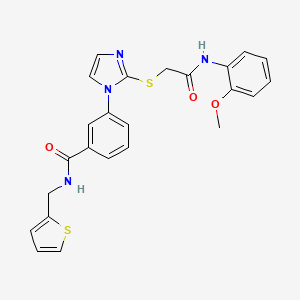

![2-(benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3011355.png)

![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B3011356.png)

![2,4-dichloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3011357.png)

![1-[2-(Hydroxymethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-5-yl]prop-2-en-1-one](/img/structure/B3011361.png)

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B3011366.png)